(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 2014409-57-3
Cat. No.: VC7221228
Molecular Formula: C26H23NO6
Molecular Weight: 445.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2014409-57-3 |
|---|---|
| Molecular Formula | C26H23NO6 |
| Molecular Weight | 445.471 |
| IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(4-methoxyphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C26H23NO6/c1-29-18-7-5-17(6-8-18)27-14-20-21(32-15-27)11-9-19-25(28)24(33-26(19)20)13-16-4-10-22(30-2)23(12-16)31-3/h4-13H,14-15H2,1-3H3/b24-13- |
| Standard InChI Key | WMWMONUJAAWMIO-CFRMEGHHSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2 |
Introduction
The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by its complex fused heterocyclic structure containing benzofuran and oxazine moieties. This compound is of interest due to its potential biological activities and its structural novelty.
Synthesis and Chemical Derivation
The synthesis of this compound typically involves:
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Condensation Reactions: The benzylidene moiety is introduced via a condensation reaction between an aldehyde group (e.g., 3,4-dimethoxybenzaldehyde) and a ketone precursor.
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Cyclization: Formation of the benzofuro-oxazine core through cyclization reactions involving heteroatoms like oxygen and nitrogen.
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Functionalization: Methoxy groups are often introduced to enhance solubility and modulate biological activity.
Spectroscopic Characterization
The structure of the compound can be confirmed using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR provides information on the aromatic and methoxy protons.
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-NMR confirms the presence of carbonyl and aromatic carbons.
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Infrared Spectroscopy (IR):
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Key peaks include stretching (~1720 cm) and aromatic stretching (~1600 cm).
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Mass Spectrometry (MS):
Research Implications
This compound’s unique structure makes it a candidate for further exploration in drug discovery programs:
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Drug Design:
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The dual aromatic systems and methoxy substituents can be optimized for receptor binding.
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Synthetic Modifications:
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Functional group modifications could enhance potency or selectivity for specific targets.
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Pharmacokinetics:
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The methoxy groups may improve bioavailability through increased lipophilicity.
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